![molecular formula C19H18N4O2 B2878649 N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284275-68-8](/img/structure/B2878649.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N’-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide” is a type of organic compound known as a carbohydrazide. Carbohydrazides are characterized by the presence of a carbohydrazide group, which consists of a carbon atom bonded to two nitrogen atoms and one oxygen atom. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a carbohydrazide group. The (E) configuration indicates that the two highest-priority groups on the carbon-nitrogen double bond are on opposite sides of the bond .Scientific Research Applications
Corrosion Protection
The compound has been studied for its effectiveness in corrosion protection. In a 2020 study, a similar compound showed significant inhibition efficiency in protecting mild steel in acidic environments, demonstrating potential for industrial applications in corrosion prevention (Paul, Yadav, & Obot, 2020).
Molecular Structure and Reactivity
Research in 2021 explored the synthesis, structural characterization, and molecular docking of a closely related compound. It included an analysis of its electronic structure and reactivity, indicating potential applications in medicinal chemistry (Karrouchi et al., 2021).
Vibrational Spectroscopy and Molecular Docking
A 2017 study focused on the vibrational spectroscopic investigations of a similar compound. The research included molecular dynamic simulations and molecular docking studies, suggesting its potential as a CDK2 inhibitor, a relevant target in cancer therapy (Pillai et al., 2017).
Cytotoxicity Studies
A study conducted in 2014 examined the cytotoxic activity of related pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization
Further research in 2020 detailed the synthesis and characterization of a structurally similar compound. This study also explored its in vitro antidiabetic and antioxidant activities, suggesting its potential application in metabolic disorders (Karrouchi et al., 2020).
Antibacterial Activity
A 2009 study synthesized and characterized a series of novel derivatives of a related compound, assessing their antibacterial activity against various strains, showing potential for applications in antimicrobial research (Rai et al., 2009).
Future Directions
properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)17-11-18(22-21-17)19(24)23-20-12-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUECVJNMDTPO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)
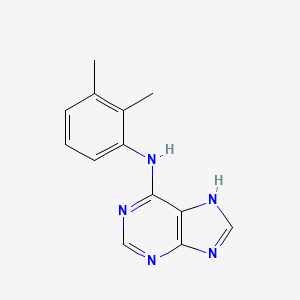
![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
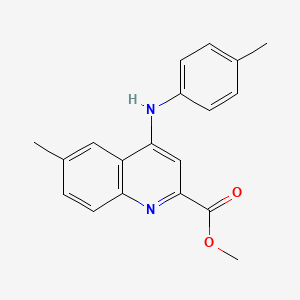



![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)
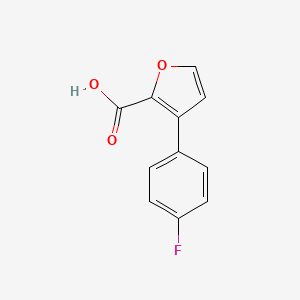
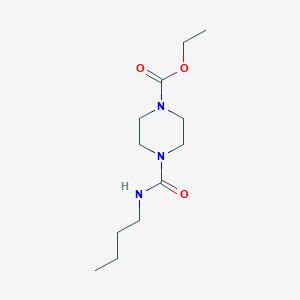
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
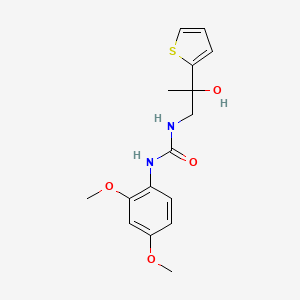
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)